molecular formula C17H12Cl2FN3O2 B4597631 1-[(2,6-DICHLOROPHENOXY)METHYL]-N~3~-(2-FLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE

1-[(2,6-DICHLOROPHENOXY)METHYL]-N~3~-(2-FLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE

Cat. No.: B4597631
M. Wt: 380.2 g/mol
InChI Key: SEOZSVHJSZAHEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2,6-DICHLOROPHENOXY)METHYL]-N~3~-(2-FLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a complex structure with multiple functional groups, making it a subject of interest in various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,6-DICHLOROPHENOXY)METHYL]-N~3~-(2-FLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds One common method involves the reaction of 2,6-dichlorophenol with formaldehyde to form 2,6-dichlorophenoxymethyl chloride This intermediate is then reacted with 2-fluorophenylhydrazine to form the corresponding hydrazone, which undergoes cyclization to yield the pyrazole ring

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-[(2,6-DICHLOROPHENOXY)METHYL]-N~3~-(2-FLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the halogenated phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[(2,6-DICHLOROPHENOXY)METHYL]-N~3~-(2-FLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 1-[(2,6-DICHLOROPHENOXY)METHYL]-N~3~-(2-FLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,6-Dichlorophenoxy)-2-methyl-2-propanol
  • 2-(5-[(2,4-Dichlorophenoxy)methyl]-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)-1-(4-fluorophenyl)ethanone

Uniqueness

1-[(2,6-DICHLOROPHENOXY)METHYL]-N~3~-(2-FLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

1-[(2,6-dichlorophenoxy)methyl]-N-(2-fluorophenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2FN3O2/c18-11-4-3-5-12(19)16(11)25-10-23-9-8-15(22-23)17(24)21-14-7-2-1-6-13(14)20/h1-9H,10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEOZSVHJSZAHEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=NN(C=C2)COC3=C(C=CC=C3Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(2,6-DICHLOROPHENOXY)METHYL]-N~3~-(2-FLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE
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1-[(2,6-DICHLOROPHENOXY)METHYL]-N~3~-(2-FLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE
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1-[(2,6-DICHLOROPHENOXY)METHYL]-N~3~-(2-FLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE
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1-[(2,6-DICHLOROPHENOXY)METHYL]-N~3~-(2-FLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE
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1-[(2,6-DICHLOROPHENOXY)METHYL]-N~3~-(2-FLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE
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1-[(2,6-DICHLOROPHENOXY)METHYL]-N~3~-(2-FLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE

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